

# Spectroscopic Profile of Galbinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Galbinic acid

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## Core Spectroscopic Data of Galbinic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for **galbinic acid**, a depsidone isolated from the lichen *Usnea undulata*. The information presented is crucial for the identification, characterization, and further investigation of this moderately active antibacterial compound.

**Galbinic acid**, with the molecular formula  $C_{20}H_{14}O_{11}$  and a molecular weight of 430.3 g/mol, is an off-white solid soluble in various organic solvents, including ethanol, methanol, DMF, and DMSO.<sup>[1]</sup> Its structure was first elucidated by Elix and Engkaninan in 1975, relying heavily on spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While the seminal work by Elix and Engkaninan references the use of proton NMR (p.m.r.) in the structural elucidation of **galbinic acid**, specific chemical shift values from this original publication are not readily available in summarized formats. Further research is required to obtain and tabulate the complete  $^1H$  and  $^{13}C$  NMR data.

## Infrared (IR) Spectroscopy

The infrared spectrum of **galbinic acid** and its derivatives shows characteristic absorption bands indicative of its functional groups. For instance, a derivative of **galbinic acid** exhibits

strong carbonyl (C=O) stretching vibrations at 1780, 1748, 1650, and 1622  $\text{cm}^{-1}$ . Another related compound shows a carbonyl peak at 1642  $\text{cm}^{-1}$ . These absorptions are typical for the ester and ketone functionalities present in the depsidone core structure.

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )
Carbonyl (C=O)	1780, 1748, 1650, 1622, 1642 (from derivatives)

## Mass Spectrometry (MS)

Mass spectrometric analysis provides valuable information about the molecular weight and fragmentation pattern of **galbinic acid**. High-resolution mass spectrometry has identified the molecular anion of **galbinic acid** at a mass-to-charge ratio (m/z) of 429.0463.

Ion	m/z
$[\text{M} - \text{H}]^-$	429.0463

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

### Isolation of Galbinic Acid

A typical isolation protocol for **galbinic acid** from its natural source, *Usnea undulata*, involves the following steps:



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Caption: General workflow for the isolation of **galbinic acid**.

- **Extraction:** The dried and ground lichen material is subjected to extraction using a suitable organic solvent, such as diethyl ether or acetone, in a Soxhlet apparatus.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude residue.
- **Chromatography:** The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative thin-layer chromatography (TLC), to separate the different chemical constituents.
- **Purification:** Fractions containing **galbinic acid** are collected and further purified by recrystallization from an appropriate solvent system to yield the pure compound.

## Spectroscopic Analysis

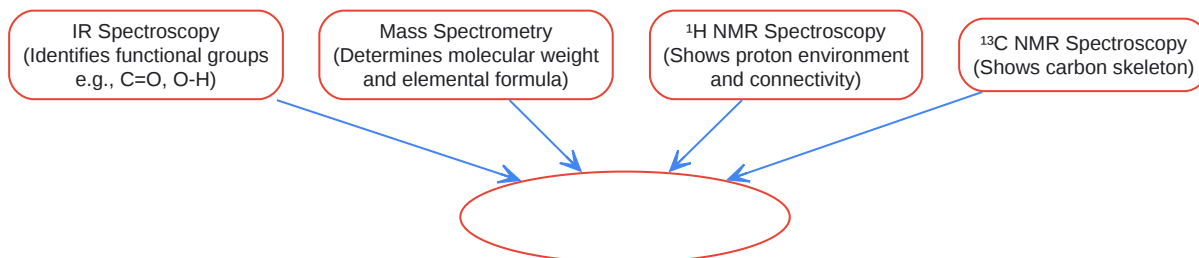
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300-600 MHz for  $^1\text{H}$  NMR). The purified **galbinic acid** sample is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ , or acetone- $d_6$ ). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS). For high-resolution mass data, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are employed. The sample is dissolved in a suitable solvent and introduced into the ion source. Data is collected in either positive or negative ion mode.

## Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a logical process where information from different techniques is combined to elucidate the chemical structure of a compound like **galbinic acid**.



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## References

- 1. researchgate.net [researchgate.net]
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